
2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide, also known as CMSE, is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. CMSE is a sulfonamide derivative that contains a morpholine ring and a chloro group in its chemical structure.
科学的研究の応用
2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide has been found to have potential applications in various scientific research fields. One of the major applications of 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide is in the development of anticancer drugs. Several studies have shown that 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of a protein called heat shock protein 90 (Hsp90), which is essential for the survival of cancer cells.
In addition to its anticancer activity, 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide has been found to inhibit the aggregation of amyloid beta (Aβ) and alpha-synuclein (α-syn) proteins, which are involved in the pathogenesis of these diseases. 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用機序
The mechanism of action of 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide involves the inhibition of various proteins that are involved in the pathogenesis of cancer and neurodegenerative diseases. 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide has been found to inhibit the activity of Hsp90, which is a chaperone protein that is essential for the stability and function of various oncogenic proteins. By inhibiting Hsp90, 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide induces the degradation of these proteins, leading to apoptosis of cancer cells.
2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide has also been found to inhibit the aggregation of Aβ and α-syn proteins by binding to their hydrophobic regions and preventing their self-assembly into toxic aggregates. 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain, which are major contributors to the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide inhibits the proliferation and migration of cancer cells, induces apoptosis, and inhibits the activity of Hsp90. In vivo studies have shown that 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide has potent anticancer activity in xenograft mouse models, with minimal toxicity to normal tissues.
2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide has also been found to have neuroprotective effects in vitro and in vivo. In vitro studies have shown that 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide reduces oxidative stress and inflammation in neuronal cells, inhibits the aggregation of Aβ and α-syn proteins, and enhances the survival and differentiation of neural stem cells. In vivo studies have shown that 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide improves cognitive function and reduces neuroinflammation in mouse models of Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the major advantages of using 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide in lab experiments is its potent anticancer and neuroprotective activity. 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide has been found to have activity against various cancer cell lines and neurodegenerative disease models, making it a promising candidate for drug development. Another advantage of using 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide is its relatively low toxicity to normal tissues, which makes it a safer alternative to other chemotherapeutic agents.
One of the limitations of using 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics. Another limitation is its relatively high cost compared to other sulfonamide derivatives.
将来の方向性
There are several future directions for research on 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide. One direction is to optimize the synthesis method of 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide to improve its yield and purity. Another direction is to investigate the pharmacokinetics and bioavailability of 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide in vivo to determine its efficacy and toxicity in animal models. Further studies are also needed to elucidate the molecular mechanisms of 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide's anticancer and neuroprotective activity and to identify its molecular targets.
Another future direction is to develop novel derivatives of 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide with improved solubility and pharmacokinetics. These derivatives can be screened for their anticancer and neuroprotective activity to identify potential drug candidates. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide and its derivatives in humans, with the ultimate goal of developing new drugs for the treatment of cancer and neurodegenerative diseases.
合成法
The synthesis of 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide involves the reaction of 2-chloroethylsulfonyl chloride with morpholine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-propanoyl glycine to yield 2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide. The overall reaction scheme is shown below:
特性
IUPAC Name |
2-chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O4S/c1-8(10)9(13)11-2-7-17(14,15)12-3-5-16-6-4-12/h8H,2-7H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQMTXQFSDBENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)N1CCOCC1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-morpholin-4-ylsulfonylethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dichloro-N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-5-fluoropyridine-3-carboxamide](/img/structure/B2898884.png)

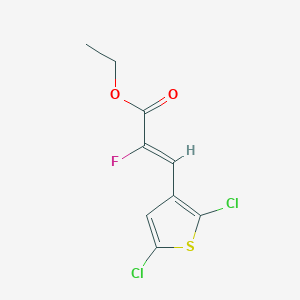
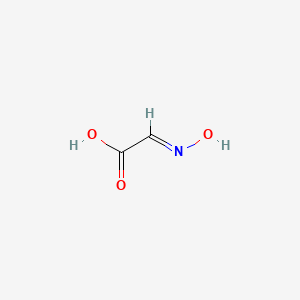
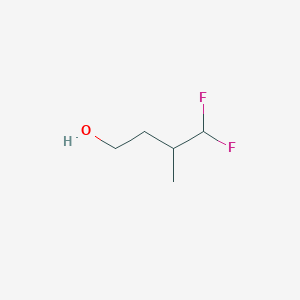
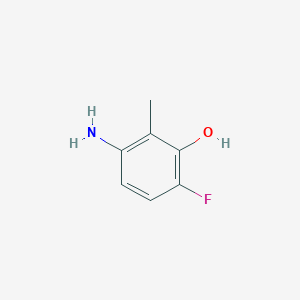


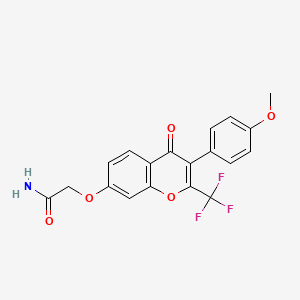

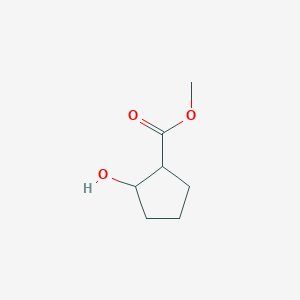
![2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2898901.png)
![3-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2898902.png)
